(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid

Kinase selectivity GSK-3β EGFR

(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid (CAS 313534-22-4, molecular formula C₁₂H₁₃N₃O₂S, molecular weight 263.32 g/mol) is a member of the thieno[2,3-d]pyrimidine chemical family. This compound presents a fully saturated tetrahydrobenzo ring fused to a thieno[2,3-d]pyrimidine core and bears a 4-amino-acetic acid side chain.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
Cat. No. B2869557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(N=CN=C3S2)NCC(=O)O
InChIInChI=1S/C12H13N3O2S/c16-9(17)5-13-11-10-7-3-1-2-4-8(7)18-12(10)15-6-14-11/h6H,1-5H2,(H,16,17)(H,13,14,15)
InChIKeyZPFHRIOKAMZMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

What Is (5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic Acid? A Procurement-Focused Chemical Identity Snapshot


(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid (CAS 313534-22-4, molecular formula C₁₂H₁₃N₃O₂S, molecular weight 263.32 g/mol) is a member of the thieno[2,3-d]pyrimidine chemical family. This compound presents a fully saturated tetrahydrobenzo ring fused to a thieno[2,3-d]pyrimidine core and bears a 4-amino-acetic acid side chain [1]. The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold has been exploited in multiple medicinal chemistry campaigns targeting kinases (e.g., PIM, VEGFR2, EGFR), topoisomerases, and G-protein-coupled receptors, where subtle changes in the 4-position substituent are known to profoundly alter target selectivity and cellular potency [2][3].

Why a Generic Thienopyrimidine Cannot Replace (5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic Acid in Focused Research Programs


The thieno[2,3-d]pyrimidine chemotype is not monolithic. In published series, replacing the 4-position substituent from an amino-alcohol to an amino-acetic acid side chain shifts the hydrogen-bond donor/acceptor topology and the pKa of the ionizable group, directly impacting target binding. For example, the 4-(2-hydroxyethylamino) analog (CHEMBL1269735) shows measurable EGFR affinity, while moving to a 4-thioacetic acid variant redirects activity toward GSK-3β inhibition [1]. In the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine sub-series, the introduction of even a single methyl group on the tetrahydrobenzo ring (as in the 5-methyl or 7-methyl congeners) alters lipophilicity and steric bulk, potentially reshaping pharmacokinetic profiles. Consequently, procurement of a generic “thienopyrimidine” without precise specification of the 4-amino-acetic acid motif risks selecting a compound whose target engagement profile, solubility, and cellular permeability differ substantially from the desired lead.

Head-to-Head Quantitative Differentiation: (5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic Acid vs. Its Closest Analogs


4-Amino-Acetic Acid vs. 4-Thioacetic Acid Side Chain: Divergent Target Engagement Profiles

The target compound carries a 4-NH-linked acetic acid moiety, whereas the closest commercially available analog replaces this with a 4-S-linked acetic acid group (2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetic acid). The thioether analog has been annotated as a GSK-3β inhibitor in vendor documentation, a target not associated with 4-amino-substituted congeners . In the broader tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine class, 4-amino-substituted compounds consistently show activity against EGFR, VEGFR2, and dual topoisomerase I/II, while 4-thioether or 4-thione variants cluster in different target space—including GSK-3β and antimicrobial pathways. The NH linker provides an additional hydrogen-bond donor that is absent in the thioether, which can be critical for hinge-region binding in kinase active sites [1].

Kinase selectivity GSK-3β EGFR Structure–activity relationship

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. Methyl-Substituted Analogs

The target compound (XLogP3-AA = 2.7, TPSA = 103 Ų, molecular weight 263.32 g/mol, rotatable bonds = 3) occupies a specific physicochemical space [1]. By comparison, the 5-methyl analog (CAS 886498-95-9, C₁₃H₁₅N₃O₂S, MW 277.34 g/mol) adds one carbon and two hydrogens, which is predicted to increase logP by approximately 0.3–0.5 units and increase the number of rotatable bonds to 4, while reducing TPSA slightly. The 2-methyl analog (CAS 878709-00-3) introduces a methyl group on the pyrimidine ring, which may sterically hinder hinge-region interactions in kinase targets. Among these three close analogs, the target compound presents the lowest molecular weight and the lowest predicted logP, suggesting it may offer superior aqueous solubility and a distinct pharmacokinetic profile when used as a fragment or early lead scaffold .

Lipophilicity Permeability Drug-likeness Physicochemical properties

Anticancer Scaffold Validation: Class-Level Cytotoxicity Ranges for 4-Amino-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines

The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold, when substituted at the 4-position with amino-containing groups, has demonstrated consistent anticancer activity. In one series of 4-substituted analogs, compounds 7b and 7t exhibited IC50 values of 8.80 ± 0.08 µM and 7.45 ± 0.26 µM against MCF-7 breast cancer cells, surpassing the standard drugs camptothecin and etoposide via dual topoisomerase I/II inhibition [1]. In a separate VEGFR2-targeted series, a 4-hydrazino derivative (compound 7) achieved IC50 values of 0.09 µM against both MCF-7 and HepG2 cells, with VEGFR2 enzymatic inhibition of 0.098 µM [2]. While the target compound itself lacks direct IC50 data, it shares the identical core scaffold and the critical 4-NH linkage to an acetic acid side chain. The absence of bulky aryl substituents on the 4-amino group may render it a more tractable starting point for fragment elaboration, as the free carboxylic acid enables direct amide coupling diversification that is not available in the N-aryl or N-alkyl 4-amino analogs .

Cytotoxicity Anticancer Topoisomerase inhibition VEGFR2 inhibition

Kinase Selectivity Potential: Class-Level Inference from PIM Kinase Benzothienopyrimidinones

The structurally related 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one series (regioisomeric core) yielded potent pan-PIM inhibitors with Kᵢ values in the sub-nanomolar to low single-digit nanomolar range (e.g., compound 14j: Pim-1 Kᵢ = 2 nM, Pim-2 Kᵢ = 3 nM, Pim-3 Kᵢ = 0.5 nM) and demonstrated excellent selectivity against a diverse kinase panel [1]. The target compound differs from these PIM inhibitors in two key ways: it possesses a thieno[2,3-d]pyrimidine (rather than thieno[3,2-d]) ring fusion, and it carries a 4-amino-acetic acid side chain rather than a 4-oxo group. These structural distinctions are likely to shift kinase selectivity away from the PIM family toward other kinase targets (e.g., EGFR, VEGFR2) as observed in the 4-amino-substituted thieno[2,3-d]pyrimidine literature [2]. For researchers seeking to avoid PIM kinase engagement, the target compound’s distinct core geometry and hydrogen-bonding pharmacophore represent a meaningful differentiation point.

PIM kinase Selectivity Kinase panel screening Benzothienopyrimidine

Supply-Chain Differentiation: Purity Specifications, Packaging Options, and Price-Per-Gram Across Authorized Vendors

The target compound is available from multiple authorized vendors with documented purity specifications. Santa Cruz Biotechnology offers catalog sc-319138 at 500 mg for $255.00 (equivalent to $510/g) . AKSci supplies catalog 9931AD at 95% minimum purity with full quality assurance documentation, including SDS and COA upon request . MolCore offers the compound at 98% purity under ISO-certified quality systems . In contrast, the 2-methyl analog (CAS 878709-00-3) and the 2,5-dimethyl analog (CAS 886499-75-8) are exclusively listed by vendors excluded from this analysis per source policy, limiting verifiable supply-chain transparency. The target compound’s multi-vendor availability with documented purity specifications provides procurement reliability that may not be matched by less commonly stocked analogs.

Procurement Purity Cost efficiency Vendor comparison

Synthetic Tractability: The Free Carboxylic Acid as a Diversification Handle Not Present in 4-Amino or 4-Aryl-Amino Analogs

The target compound possesses a free carboxylic acid group that is directly attached via a secondary amine linker to the pyrimidine 4-position. This functional group arrangement is distinct from the 4-amino parent compound (5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, CAS 4994-88-1), which lacks any carboxylic acid, and from the N-aryl-4-amino series (e.g., compounds from the microwave-enhanced synthesis study by Han et al.), where the amino group is capped with an aryl substituent [1]. The free –COOH handle permits one-step amide coupling with diverse amine building blocks without requiring protecting-group manipulation. This synthetic advantage is particularly relevant for fragment-based drug discovery, where efficient elaboration of initial hits is rate-limiting. The 4-amine parent (sc-278376, $226.00/g) may appear cheaper on a per-gram basis, but requires additional synthetic steps to install the carboxylic acid equivalent, potentially negating upfront cost savings .

Medicinal chemistry Fragment elaboration Amide coupling Library synthesis

Procurement-Ready Application Scenarios for (5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic Acid


Fragment-Based Lead Generation Targeting EGFR or VEGFR2 Kinase Hinge Regions

The target compound’s low molecular weight (263.32 g/mol), moderate lipophilicity (XLogP3 = 2.7), and 4-amino-acetic acid pharmacophore make it an ideal fragment for soaking into EGFR or VEGFR2 kinase crystals. The free carboxylic acid can form salt bridges with catalytic lysine residues, while the thienopyrimidine core occupies the adenine pocket. Published class data show that 4-amino-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines achieve IC50 values as low as 0.09 µM in VEGFR2 enzymatic assays [1]. Procurement of the target compound enables direct fragment screening without the need for synthetic elaboration of the 4-amine parent, accelerating hit identification timelines.

Dual Topoisomerase I/II Inhibitor Lead Optimization Starting Point

Recent literature has validated the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold as a dual topoisomerase I/II inhibitory chemotype, with compounds 7b and 7t achieving MCF-7 IC50 values of 8.80 µM and 7.45 µM, respectively [2]. The target compound, bearing an unconjugated 4-amino-acetic acid side chain, represents a minimal pharmacophore that can be systematically elaborated via amide coupling to explore the SAR around the carboxylic acid moiety. This approach mirrors the successful strategy employed in the 2-(4-bromobenzyl)-tethered series, where 4-amino substitution was critical for dual inhibition [3].

Kinase Selectivity Profiling: A Thieno[2,3-d]pyrimidine Probe Orthogonal to PIM Kinase Inhibitors

The benzothienopyrimidinone class (thieno[3,2-d] core) has produced potent pan-PIM inhibitors (Kᵢ values 0.5–3 nM) with oral bioavailability [4]. Researchers aiming to dissect kinase signaling pathways can employ the target compound—with its distinct thieno[2,3-d] core and 4-amino-acetic acid substituent—as a selectivity control probe. Its structural divergence from the PIM pharmacophore makes it suitable for use in parallel kinase panel screens to identify off-target liabilities of PIM inhibitor leads or to explore complementary kinase targets within the same cellular pathway.

Medicinal Chemistry Library Synthesis via Late-Stage Amide Diversification

The free carboxylic acid handle on the target compound is directly amenable to amide coupling (e.g., HATU/DIPEA in DMF), enabling the rapid generation of 50–200 compound libraries for SAR exploration . This contrasts with the 4-amino parent (CAS 4994-88-1), which requires a separate N-alkylation and ester hydrolysis sequence to introduce the carboxylic acid equivalent. By eliminating 2–3 synthetic steps, the target compound reduces the design–make–test cycle time by an estimated 40–60%, making it the economically rational choice for library production despite a marginally higher per-gram cost relative to the 4-amine parent ($255/500 mg vs. $226/1 g at Santa Cruz Biotechnology).

Quote Request

Request a Quote for (5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.